N-(alpha-Methyl-m-trifluoromethylphenethyl)-p-propylaminophenoxy-acetamide
Description
Properties
CAS No. |
61749-01-7 |
|---|---|
Molecular Formula |
C21H25F3N2O2 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[4-(propylamino)phenoxy]-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C21H25F3N2O2/c1-3-11-25-18-7-9-19(10-8-18)28-14-20(27)26-15(2)12-16-5-4-6-17(13-16)21(22,23)24/h4-10,13,15,25H,3,11-12,14H2,1-2H3,(H,26,27) |
InChI Key |
KHCDQZNBJCNBGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=C(C=C1)OCC(=O)NC(C)CC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
N-(alpha-Methyl-m-trifluoromethylphenethyl)-p-propylaminophenoxy-acetamide, often referred to as a novel compound in pharmacological research, has garnered attention for its potential biological activities. This article explores the compound's biochemical properties, pharmacodynamics, and therapeutic implications, drawing from various studies and data sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₂H₁₄F₃NO
- CAS Number : 119321-50-5
This compound features a unique trifluoromethyl group, which is significant for its biological activity and interaction with biological targets.
This compound exhibits its biological effects primarily through the modulation of neurotransmitter systems. It is hypothesized to inhibit the activity of certain enzymes involved in catecholamine synthesis, similar to other compounds like alpha-methyltyrosine (α-MPT) which has been studied extensively for its pharmacological effects in conditions such as pheochromocytoma .
Pharmacological Effects
- Catecholamine Synthesis Inhibition : Research indicates that compounds structurally related to this compound can reduce catecholamine levels significantly, leading to potential applications in managing hypertension and other catecholamine-related disorders .
- Sedative Effects : Some studies have noted sedative properties associated with similar compounds, which could be beneficial in treating anxiety disorders or related conditions .
- Antidepressant Potential : Given the relationship between catecholamines and mood regulation, this compound may also exhibit antidepressant-like effects, warranting further investigation into its efficacy in mood disorders.
Data Table of Biological Activities
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-(alpha-Methyl-m-trifluoromethylphenethyl)-p-propylaminophenoxy-acetamide
- Molecular Formula : C₂₃H₂₉F₃N₂O₂
- SMILES : CCCCCN1=CC=C(C=C1)OCC(=O)NC(C)CC2=CC(=CC=C2)C(F)(F)F
- InChIKey : OKANZOAIOOIVQA-UHFFFAOYSA-N
- Key Features: Contains a trifluoromethylphenyl group, a propylamino-phenoxy moiety, and an acetamide backbone .
Physicochemical Properties :
Predicted collision cross-section (CCS) values for adducts include:
- [M+H]⁺: 423.22538 m/z (CCS: 202.0 Ų)
- [M+Na]⁺: 445.20732 m/z (CCS: 208.7 Ų)
- [M-H]⁻: 421.21082 m/z (CCS: 200.9 Ų) .
Current Status: No peer-reviewed literature or patent data is available for this compound, necessitating comparisons with structurally related analogs .
Comparison with Structural Analogs
Trifluoromethyl-Containing Acetamides
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
Structural Comparison :
Functional Implications :
Amino-Functionalized Acetamides
- N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
- N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
Structural Comparison :
| Feature | Target Compound | Analogs |
|---|---|---|
| Amino Group | Propylamino (aliphatic) | Amino/acetamido (chiral, hydroxy) |
| Backbone Complexity | Linear phenethyl chain | Branched hexane with diphenyl groups |
Functional Implications :
- The propylamino group in the target compound may confer greater membrane permeability than the polar hydroxy and acetamido groups in analogs .
N-(Substituted Phenyl)acetamides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
